1-(4-(Thiophen-2-yl)piperidine-1-carbonyl)imidazolidin-2-one
Description
1-(4-(Thiophen-2-yl)piperidine-1-carbonyl)imidazolidin-2-one is a heterocyclic compound featuring a piperidine ring linked to an imidazolidin-2-one core via a carbonyl group, with a thiophen-2-yl substituent at the 4-position of the piperidine. This structure combines pharmacophoric elements (piperidine, imidazolidinone, and thiophene) known for diverse biological activities, including acetylcholinesterase (AChE) inhibition and anticancer effects.
Properties
IUPAC Name |
1-(4-thiophen-2-ylpiperidine-1-carbonyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c17-12-14-5-8-16(12)13(18)15-6-3-10(4-7-15)11-2-1-9-19-11/h1-2,9-10H,3-8H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOSSTHOAKEBTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)N3CCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound “1-(4-(Thiophen-2-yl)piperidine-1-carbonyl)imidazolidin-2-one” is currently unknown. Related compounds such as “tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate” have been found to target the hth-type transcriptional regulator ethr in mycobacterium tuberculosis.
Mode of Action
It is likely that it interacts with its target in a similar manner to related compounds, potentially leading to changes in the transcriptional regulation of certain genes.
Pharmacokinetics
The compound’s molecular weight of 16828 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed.
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown. It is known that the compound should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°c. This suggests that light, moisture, and temperature could potentially affect the compound’s stability and efficacy.
Biological Activity
1-(4-(Thiophen-2-yl)piperidine-1-carbonyl)imidazolidin-2-one, with the chemical formula C13H17N3O2S and a molecular weight of 279.36 g/mol, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C13H17N3O2S |
| Molecular Weight | 279.36 g/mol |
| CAS Number | 1798029-28-3 |
| Purity | Typically 95% |
The specific biological targets and mechanisms of action for this compound remain largely unexplored. However, related compounds have shown activity against various biological targets, including transcriptional regulators in pathogenic organisms like Mycobacterium tuberculosis . The interaction with these targets may lead to alterations in gene expression and cellular processes.
Anticancer Potential
Recent studies have indicated that derivatives of imidazolidin-2-one compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit tubulin polymerization and induce cell cycle arrest in cancer cell lines . Although specific data on this compound is limited, its structural similarities suggest potential efficacy against tumor growth.
Case Studies
- Melanoma Treatment : In a study involving various imidazolidin derivatives, certain compounds demonstrated IC50 values as low as 0.021 µM against melanoma cell lines, indicating potent anti-proliferative effects . These findings suggest that this compound could be evaluated for similar activities.
- Tubulin Interaction : Related compounds have been shown to interfere with the colchicine binding site on microtubules, leading to disrupted cytoskeletal integrity and subsequent cell death in cancer models . This mechanism may be applicable to the thiophenyl-substituted imidazolidinone as well.
Structure-Activity Relationship (SAR)
The presence of electron-donating groups on the aromatic ring has been correlated with increased biological activity. For example, substituents at the para position of phenyl rings have been linked to enhanced potency against various cancer cell lines . The thiophene moiety in this compound may similarly enhance its biological profile through electronic effects.
Pharmacokinetics and Stability
Information regarding the pharmacokinetics of this compound is currently sparse. However, related compounds typically exhibit moderate stability under physiological conditions. It is recommended that this compound be stored in dark conditions at temperatures between 2–8°C to maintain integrity .
Comparison with Similar Compounds
Anti-Alzheimer’s Activity: Piperidine-Imidazolidinone Derivatives
Compounds with piperidine and imidazolidin-2-one moieties have been explored as anti-Alzheimer’s agents. For example:
- Compound 10b : 3-(4-(4-Fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one demonstrated potent AChE inhibition (IC₅₀ ≈ 0.12 µM), comparable to donepezil, a reference drug. The fluorobenzoyl group enhances binding to the enzyme’s peripheral anionic site .
- Compound 18c : 1-(3,4-Dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one showed dual AChE and butyrylcholinesterase inhibition, attributed to its trifluoromethyl and dimethoxybenzyl substituents .
Comparison :
- Structural Differences : The target compound replaces fluorobenzoyl/methoxybenzyl groups with a thiophen-2-yl moiety. Thiophene’s electron-rich aromatic system may alter binding affinity or selectivity.
Anticancer Activity: Thiophene-Containing Derivatives
Thiophene derivatives exhibit notable antiproliferative effects. Key examples from the Alsaid Mansour group include:
- Compound 29: (Z)-3-(4-Methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one showed an IC₅₀ of 9.39 µM against breast cancer cells, outperforming doxorubicin (IC₅₀ ≈ 30 µM) .
- Compounds 26–28 : Sulfonamide-linked thiophenes displayed IC₅₀ values of ~9.5–10.25 µM, attributed to thiophene’s role in disrupting microtubule assembly or DNA intercalation .
Comparison :
- Thiophene Role: The target compound’s thiophen-2-yl group may similarly enhance cytotoxicity, though its conjugation to a piperidine-imidazolidinone scaffold could influence solubility and target specificity.
- Structural Advantage: The imidazolidin-2-one core may confer metabolic stability compared to enone-linked thiophenes (e.g., Compound 29), which are prone to Michael addition reactions.
Structural Analogs: Piperidine-Carbonyl-Imidazolidinone Derivatives
Comparison :
Metal Complexes of Imidazolidin-2-one Derivatives
Comparison :
- Chelation could modulate its redox activity or bioavailability, suggesting a future research direction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
